

# Molecular weight and formula of Ethyl 4-(2-oxopropyl)benzoate

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## Compound of Interest

Compound Name: *Ethyl 4-(2-oxopropyl)benzoate*

Cat. No.: B1342161

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## An In-depth Technical Guide to Ethyl 4-(2-oxopropyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of **Ethyl 4-(2-oxopropyl)benzoate** (CAS No. 73013-51-1), a benzoate ester of interest in chemical synthesis and potentially as a scaffold in medicinal chemistry. This document details the compound's physicochemical properties, spectral characteristics, and established experimental protocols for its synthesis and analysis. A central focus is placed on the Fischer-Speier esterification of its carboxylic acid precursor, 4-(2-oxopropyl)benzoic acid. Furthermore, this guide outlines a conceptual workflow for evaluating the biological activity of novel derivatives, reflecting its potential utility in drug discovery programs. All quantitative data are presented in standardized tables, and key processes are visualized using logical diagrams to ensure clarity and accessibility for research and development professionals.

## Chemical Identity and Physicochemical Properties

**Ethyl 4-(2-oxopropyl)benzoate** is an organic compound featuring a central benzene ring substituted at the 1- and 4- positions with an ethyl ester group and an oxopropyl (acetone) group, respectively. Its core molecular and physical characteristics are summarized below.

Table 1: Molecular and Physical Properties of **Ethyl 4-(2-oxopropyl)benzoate**

Property	Value	Citation(s)
Molecular Formula	C <sub>12</sub> H <sub>14</sub> O <sub>3</sub>	<a href="#">[1]</a>
Molecular Weight	206.24 g/mol	<a href="#">[1]</a>
CAS Number	73013-51-1	<a href="#">[1]</a>
Appearance	Not explicitly reported	
Melting Point	Not explicitly reported	
Boiling Point	Not explicitly reported	
Purity (Typical)	≥95%	<a href="#">[1]</a>

## Spectroscopic Data for Structural Elucidation

Structural confirmation of **Ethyl 4-(2-oxopropyl)benzoate** relies on standard spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. While experimentally determined spectra for this specific molecule are not widely published, predicted data based on established principles provide a reliable framework for characterization.

### <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the ethyl group, the oxopropyl side chain, and the para-substituted aromatic ring.

Table 2: Predicted <sup>1</sup>H NMR Spectral Data (CDCl<sub>3</sub>)

Proton Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Ethyl -CH <sub>3</sub>	~1.3 - 1.4	Triplet (t)	~7.1
Propanone -CH <sub>3</sub>	~2.2	Singlet (s)	N/A
Propanone -CH <sub>2</sub>	~3.8	Singlet (s)	N/A
Ethyl -CH <sub>2</sub>	~4.3 - 4.4	Quartet (q)	~7.1
Aromatic H (ortho to -CH <sub>2</sub> C(O)CH <sub>3</sub> )	~7.3	Doublet (d)	~8.0
Aromatic H (ortho to -COOEt)	~8.0	Doublet (d)	~8.0
Predicted values are based on standard chemical shift tables and analysis of structurally similar compounds. <a href="#">[1]</a>			

## <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum provides insight into the carbon framework of the molecule, with two distinct carbonyl signals from the ketone and ester groups expected at the downfield end of the spectrum.

Table 3: Predicted <sup>13</sup>C NMR Spectral Data (CDCl<sub>3</sub>)

Carbon Assignment	Predicted Chemical Shift ( $\delta$ , ppm)
Ethyl -CH <sub>3</sub>	~14
Propanone -CH <sub>3</sub>	~29
Propanone -CH <sub>2</sub>	~45
Ethyl -CH <sub>2</sub>	~61
Aromatic CH (ortho to -CH <sub>2</sub> C(O)CH <sub>3</sub> )	~128
Aromatic CH (ortho to -COOEt)	~130
Aromatic C (ipso, attached to -COOEt)	~131
Aromatic C (ipso, attached to -CH <sub>2</sub> C(O)CH <sub>3</sub> )	~136
Ester C=O	~166
Ketone C=O	Not explicitly predicted, expected >200 ppm

Predicted values are based on standard chemical shift tables and analysis of structurally similar compounds.<sup>[1]</sup> The ketone carbonyl is typically found significantly downfield.

## Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the key functional groups present in the molecule.

Table 4: Key IR Absorption Bands

Functional Group	Expected Wavenumber (cm <sup>-1</sup> )
Ester C=O Stretch	~1720
Ketone C=O Stretch	~1700

## Experimental Protocols

## Synthesis via Fischer-Speier Esterification

A primary and robust method for synthesizing **Ethyl 4-(2-oxopropyl)benzoate** is the acid-catalyzed esterification of its corresponding carboxylic acid, 4-(2-oxopropyl)benzoic acid, with ethanol.[\[1\]](#)

Reaction: 4-(2-oxopropyl)benzoic acid + Ethanol  $\rightleftharpoons$  **Ethyl 4-(2-oxopropyl)benzoate** + Water

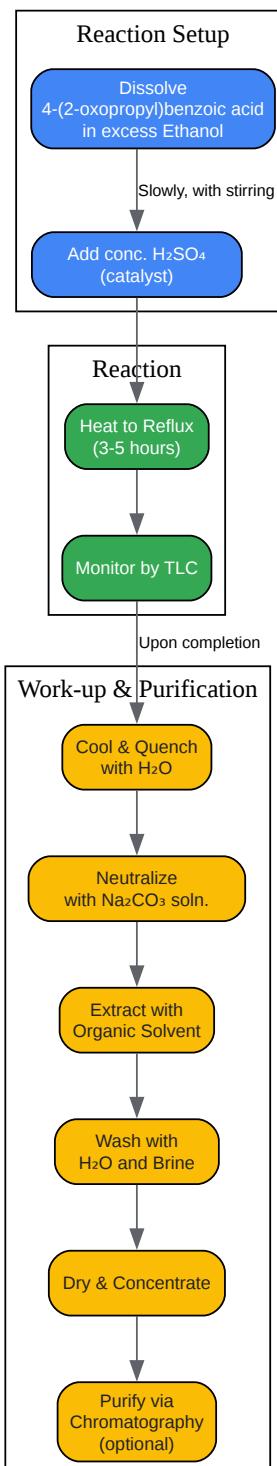
Materials:

- 4-(2-oxopropyl)benzoic acid (1.0 eq)
- Anhydrous Ethanol (used in excess, acts as solvent and reagent)
- Concentrated Sulfuric Acid (catalytic amount, e.g., 0.1-0.3 eq)
- 10% Sodium Carbonate solution
- Saturated Sodium Chloride solution (Brine)
- Anhydrous Magnesium Sulfate or Sodium Sulfate
- Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(2-oxopropyl)benzoic acid in an excess of anhydrous ethanol.
- Catalyst Addition: With gentle stirring, slowly add the catalytic amount of concentrated sulfuric acid to the solution.
- Reflux: Heat the reaction mixture to reflux and maintain for several hours (e.g., 3-5 hours). The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.[\[1\]](#)
- Work-up: Allow the mixture to cool to room temperature. Transfer the solution to a separatory funnel containing cold water.

- Neutralization: Carefully add 10% sodium carbonate solution dropwise to neutralize the remaining acid catalyst. Continue addition until gas evolution ( $\text{CO}_2$ ) ceases and the aqueous layer is neutral or slightly basic ( $\text{pH} > 8$ ).
- Extraction: Extract the aqueous mixture with an organic solvent (e.g., diethyl ether) multiple times. Combine the organic layers.
- Washing: Wash the combined organic extracts sequentially with water and then with brine to remove any residual water-soluble impurities.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude **Ethyl 4-(2-oxopropyl)benzoate**.
- Purification: If necessary, the crude product can be further purified using flash column chromatography on silica gel.



Final Product:  
Ethyl 4-(2-oxopropyl)benzoate

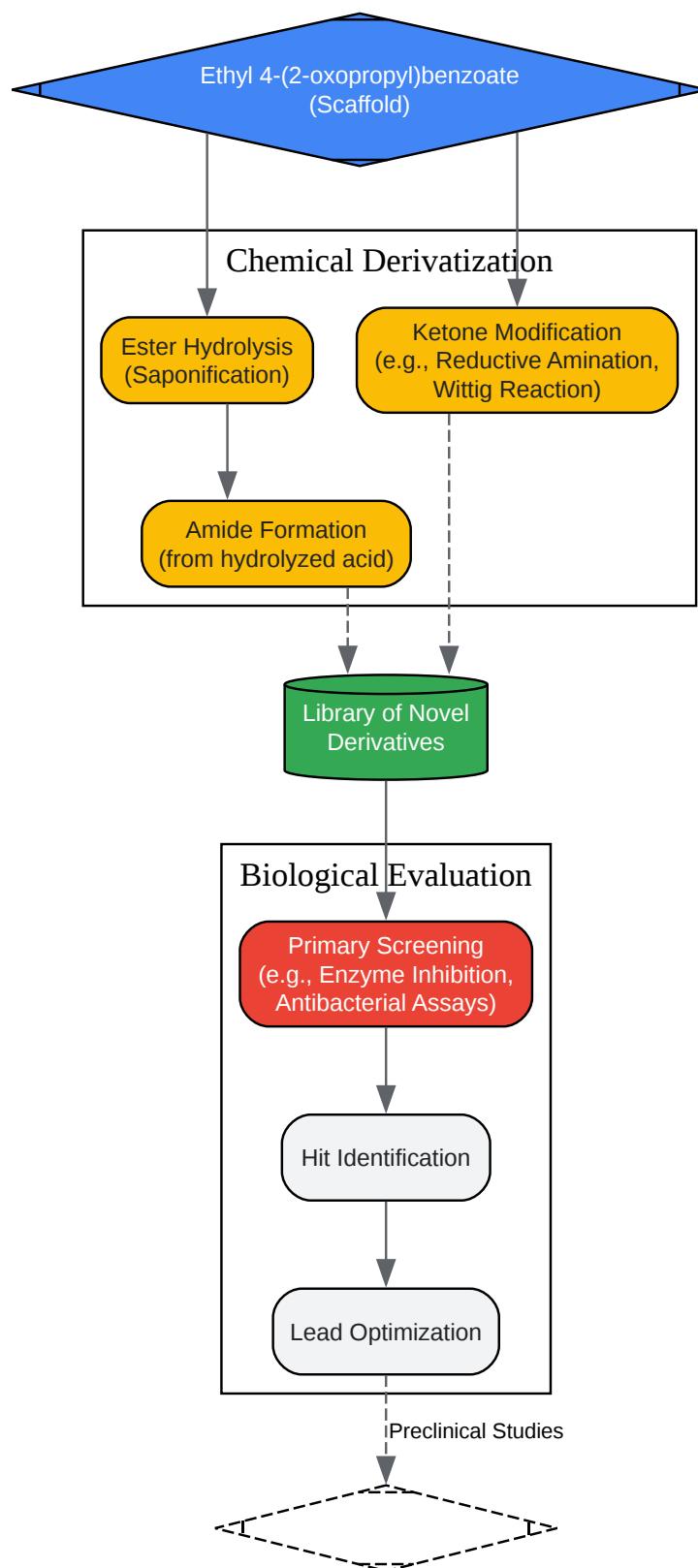
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Figure 1. Workflow for the synthesis of **Ethyl 4-(2-oxopropyl)benzoate**.

## Potential Research Applications and Workflow

While direct biological targets for **Ethyl 4-(2-oxopropyl)benzoate** are not yet identified, its structural motifs are present in molecules with known biological activities. For example, derivatives of benzoic acid are explored for anti-inflammatory and antibacterial properties.[\[1\]](#) The compound's dual ketone and ester functionalities make it an excellent scaffold for chemical modification to generate a library of novel derivatives for biological screening.

A logical workflow for exploring its potential in drug development would involve leveraging its reactive sites for derivatization, followed by a systematic biological evaluation.



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Figure 2. Conceptual workflow for drug discovery based on the target scaffold.

## Conclusion

**Ethyl 4-(2-oxopropyl)benzoate** serves as a well-defined chemical entity with established synthetic routes. This guide provides the foundational chemical data and experimental protocols necessary for its preparation and characterization. Its true potential may lie in its utility as a versatile starting material for the synthesis of more complex molecules. The provided workflow illustrates a strategic approach for leveraging this scaffold in medicinal chemistry and drug discovery, inviting further exploration by researchers in the field.

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## References

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